![molecular formula C17H23NO5 B009561 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one CAS No. 100783-52-6](/img/structure/B9561.png)
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, also known as DOI, is a psychedelic drug that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one acts primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT2C receptor. 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one's effects are believed to be mediated by its ability to activate these receptors, leading to changes in neurotransmitter release and signaling in the brain.
Biochemical and Physiological Effects:
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. However, one limitation is that 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be difficult to work with due to its high potency and potential for toxicity.
Orientations Futures
There are many potential future directions for research on 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, including further exploration of its therapeutic potential for mental health disorders, as well as its potential as a tool for neuroscience research. Additionally, there is a need for further study on the long-term effects of 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one use, as well as its potential for abuse and addiction.
In conclusion, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one is a psychedelic drug that has been widely studied for its potential therapeutic applications and its role in neuroscience research. While there are still many questions to be answered about its mechanism of action and long-term effects, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has shown promise as a tool for understanding the brain and treating mental health disorders.
Méthodes De Synthèse
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The Bischler-Napieralski reaction involves the condensation of a beta-amino ketone with an acid chloride, followed by cyclization to form the isoquinoline ring. Both methods have been used successfully to synthesize 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one.
Applications De Recherche Scientifique
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin receptors in the brain.
Propriétés
Numéro CAS |
100783-52-6 |
|---|---|
Nom du produit |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
Formule moléculaire |
C17H23NO5 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3 |
Clé InChI |
JMKXKJDTSWVGFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
SMILES canonique |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
Synonymes |
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



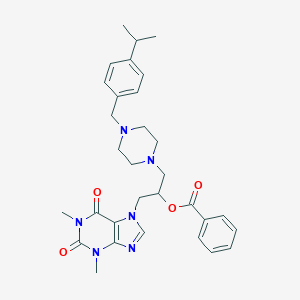
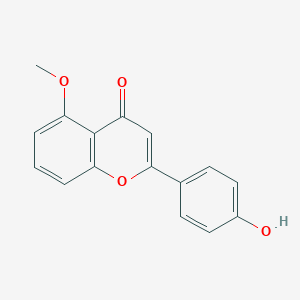
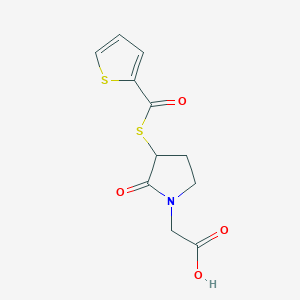
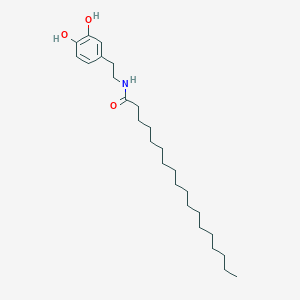



![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
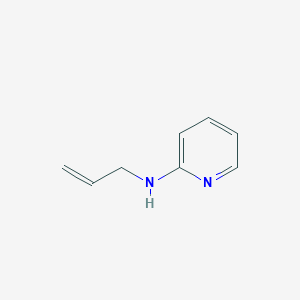
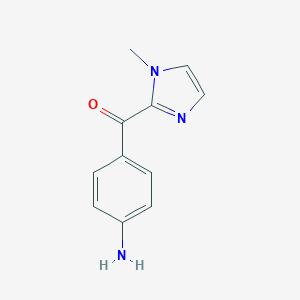
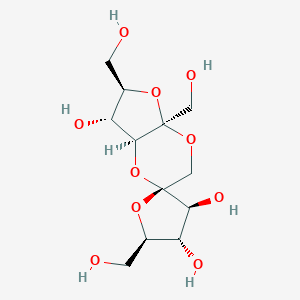


![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)